molecular formula C5H7NO2S B3050134 Carbon(isothiocyanatidic) acid, propyl ester CAS No. 23822-50-6

Carbon(isothiocyanatidic) acid, propyl ester

Cat. No.: B3050134
CAS No.: 23822-50-6
M. Wt: 145.18 g/mol
InChI Key: HXDMRUHZGHWXOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbon(isothiocyanatidic) acid, propyl ester is a chemical compound with the molecular formula C_5H_9NO_2S It is an ester derivative of carbonic acid and isothiocyanic acid, with a propyl group attached to the ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbon(isothiocyanatidic) acid, propyl ester typically involves the reaction of propyl alcohol with isothiocyanic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbon(isothiocyanatidic) acid, propyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Substitution: Nucleophilic substitution reactions can occur at the ester or isothiocyanate functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions. For example, hydrochloric acid or sodium hydroxide can be used as catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the compound.

    Substitution: Nucleophiles such as amines or thiols can react with the ester or isothiocyanate groups under appropriate conditions.

Major Products Formed

    Hydrolysis: Propyl alcohol and carbonic acid.

    Oxidation: Various oxidation products depending on the specific conditions.

    Substitution: Substituted derivatives of the original compound.

Scientific Research Applications

Carbon(isothiocyanatidic) acid, propyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbon(isothiocyanatidic) acid, propyl ester involves its interaction with specific molecular targets. The ester and isothiocyanate functional groups can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbon(isothiocyanatidic) acid, ethyl ester
  • Carbon(isothiocyanatidic) acid, methyl ester
  • Carbon(isothiocyanatidic) acid, butyl ester

Uniqueness

Carbon(isothiocyanatidic) acid, propyl ester is unique due to its specific ester and isothiocyanate functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the propyl ester may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

propyl N-(sulfanylidenemethylidene)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-2-3-8-5(7)6-4-9/h2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXDMRUHZGHWXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)N=C=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946621
Record name Propyl carbonisothiocyanatidatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23822-50-6
Record name Carbon(isothiocyanatidic) acid, propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23822-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbon(isothiocyanatidic) acid, propyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023822506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbon(isothiocyanatidic) acid, propyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propyl carbonisothiocyanatidatato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbon(isothiocyanatidic) acid, propyl ester
Reactant of Route 2
Reactant of Route 2
Carbon(isothiocyanatidic) acid, propyl ester
Reactant of Route 3
Reactant of Route 3
Carbon(isothiocyanatidic) acid, propyl ester
Reactant of Route 4
Reactant of Route 4
Carbon(isothiocyanatidic) acid, propyl ester
Reactant of Route 5
Reactant of Route 5
Carbon(isothiocyanatidic) acid, propyl ester
Reactant of Route 6
Reactant of Route 6
Carbon(isothiocyanatidic) acid, propyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.